![molecular formula C18H18CuN2O2 B12893004 Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate](/img/structure/B12893004.png)
Copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex is a coordination compound that features a copper ion coordinated to a bis-Schiff base ligand derived from phenol and ethylenediamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex typically involves the following steps:
Formation of the Schiff Base Ligand: The Schiff base ligand is prepared by the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and ethylenediamine. The reaction is usually carried out in ethanol under reflux conditions.
Complexation with Copper Ion: The Schiff base ligand is then reacted with a copper(II) salt, such as copper(II) acetate or copper(II) chloride, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or under reflux until the complex is formed.
Industrial Production Methods
Industrial production of this complex may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex undergoes various types of chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: Ligand exchange reactions can occur, where the Schiff base ligand can be replaced by other ligands.
Coordination: The complex can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Coordination: Additional ligands can be introduced in solution, and the reaction can be carried out at room temperature or under reflux.
Major Products
Oxidation: Oxidized forms of the copper complex.
Substitution: New copper complexes with different ligands.
Coordination: Multi-ligand copper complexes.
Applications De Recherche Scientifique
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and coupling reactions.
Material Science: The complex is studied for its potential use in the development of new materials with unique properties, such as magnetic or conductive materials.
Medicinal Chemistry: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism by which Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex exerts its effects involves the coordination of the copper ion to the Schiff base ligand, which stabilizes the copper in a specific oxidation state. This allows the complex to participate in redox reactions and interact with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-]: The ligand without the copper ion.
Copper(II) acetate: A simple copper(II) salt used in the synthesis of the complex.
Schiff base ligands: Other Schiff base ligands derived from different aldehydes and amines.
Uniqueness
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[4-methyl-, copper complex is unique due to the specific coordination environment provided by the Schiff base ligand, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Propriétés
Formule moléculaire |
C18H18CuN2O2 |
|---|---|
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
copper;4-methyl-2-[2-[(5-methyl-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C18H20N2O2.Cu/c1-13-3-5-17(21)15(9-13)11-19-7-8-20-12-16-10-14(2)4-6-18(16)22;/h3-6,9-12,21-22H,7-8H2,1-2H3;/q;+2/p-2 |
Clé InChI |
NSCMXISSIISUIG-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1)[O-])C=NCCN=CC2=C(C=CC(=C2)C)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


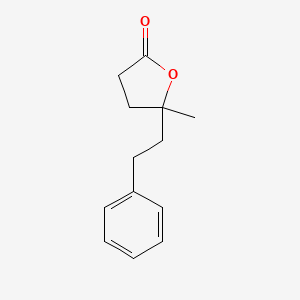
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
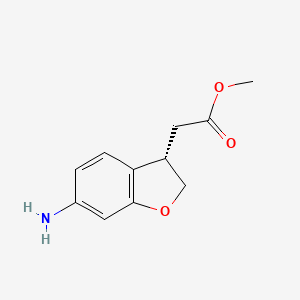
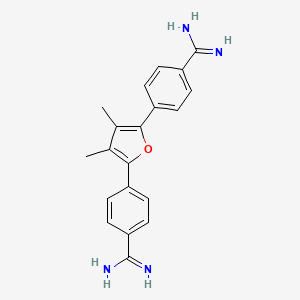

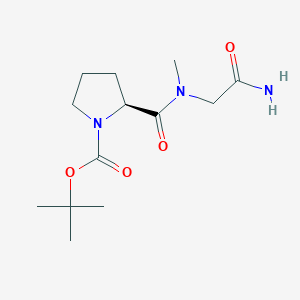
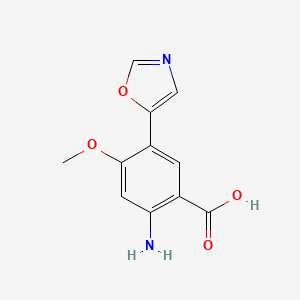
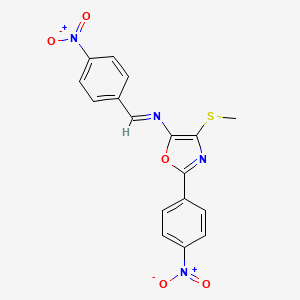
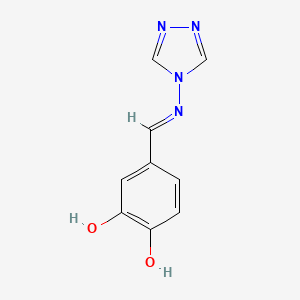
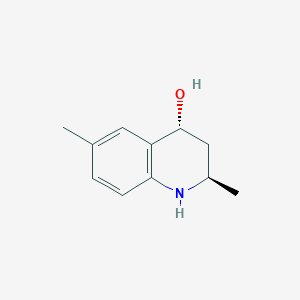
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)

![2-(Ethyl{(4R)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12892993.png)
![4H-Pyrazolo[1,5-a]benzimidazole-2-carboxamide](/img/structure/B12892997.png)
